molecular formula C9H9F2NS B13161829 2,2-Difluoro-2-(4-methylphenyl)ethanethioamide

2,2-Difluoro-2-(4-methylphenyl)ethanethioamide

Cat. No.: B13161829
M. Wt: 201.24 g/mol
InChI Key: XVAAHOZNDFMBML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(4-methylphenyl)ethanethioamide typically involves the reaction of 4-methylbenzyl chloride with potassium thiocyanate in the presence of a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is carried out under anhydrous conditions and at low temperatures to ensure the selective introduction of fluorine atoms .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-methylphenyl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Difluoro-2-(4-methylphenyl)ethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-methylphenyl)ethanethioamide involves its interaction with various molecular targets. The thioamide group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-phenylethanethioamide: Lacks the methyl group on the phenyl ring.

    2,2-Difluoro-2-(4-chlorophenyl)ethanethioamide: Contains a chlorine atom instead of a methyl group.

    2,2-Difluoro-2-(4-methoxyphenyl)ethanethioamide: Features a methoxy group instead of a methyl group.

Uniqueness

2,2-Difluoro-2-(4-methylphenyl)ethanethioamide is unique due to the presence of both fluorine atoms and a thioamide group, which confer distinct chemical reactivity and biological properties. The methyl group on the phenyl ring further differentiates it from other similar compounds, potentially affecting its steric and electronic characteristics .

Properties

Molecular Formula

C9H9F2NS

Molecular Weight

201.24 g/mol

IUPAC Name

2,2-difluoro-2-(4-methylphenyl)ethanethioamide

InChI

InChI=1S/C9H9F2NS/c1-6-2-4-7(5-3-6)9(10,11)8(12)13/h2-5H,1H3,(H2,12,13)

InChI Key

XVAAHOZNDFMBML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=S)N)(F)F

Origin of Product

United States

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